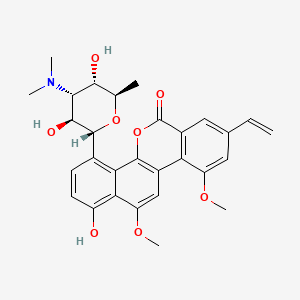

Desacetilravidomicina

Descripción general

Descripción

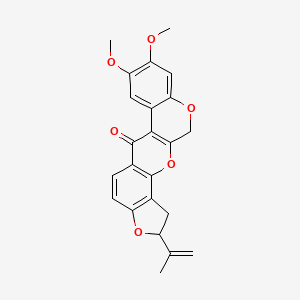

Deacetylravidomicina es un metabolito microbiano producido por la bacteria del suelo Streptomyces sp. WK-6326 . Pertenece a la familia de la ravidomicina, que es conocida por sus propiedades antitumorales y antimicrobianas . Deacetylravidomicina ha llamado la atención debido a sus actividades antibióticas y anticancerígenas dependientes de la luz .

Aplicaciones Científicas De Investigación

Deacetylravidomicina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Deacetylravidomicina ejerce sus efectos inhibiendo la transducción de señales de interleucina-4 (IL-4) . Inhibe específicamente la expresión de CD23 inducida por IL-4 en células U937 sin causar efectos citotóxicos . La estructura del compuesto, que incluye un anillo de benzonaftopriranona unido a un glucósido, es crucial para su actividad inhibitoria .

Compuestos similares:

Ravidomicina: Otro miembro de la familia de la ravidomicina con propiedades antitumorales y antimicrobianas similares.

Deacetylravidomicina M: Un compuesto estructuralmente relacionado que inhibe la transducción de señales de IL-4 de manera más efectiva que la deacetylravidomicina.

Deacetylravidomicina N-óxido: Un nuevo antibiótico con una estructura similar pero diferentes propiedades biológicas.

Singularidad: Deacetylravidomicina es única debido a sus actividades antibióticas y anticancerígenas dependientes de la luz, que no se observan comúnmente en otros miembros de la familia de la ravidomicina . Su capacidad para inhibir la transducción de señales de IL-4 sin efectos citotóxicos la distingue aún más de compuestos similares .

Análisis Bioquímico

Biochemical Properties

Desacetylravidomycin plays a crucial role in biochemical reactions, particularly as a topoisomerase II inhibitor. This enzyme is essential for DNA replication and cell division. By inhibiting topoisomerase II, Desacetylravidomycin interferes with the DNA replication process, leading to the accumulation of DNA breaks and ultimately cell death. This compound also interacts with other biomolecules, such as proteins involved in DNA repair mechanisms, further enhancing its cytotoxic effects .

Cellular Effects

Desacetylravidomycin exerts significant effects on various types of cells and cellular processes. It has been shown to induce cytotoxicity in human colon carcinoma cell lines, particularly when activated by light. This light-dependent activity enhances its ability to damage DNA, leading to cell death. Additionally, Desacetylravidomycin influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis, a programmed cell death mechanism, in cancer cells .

Molecular Mechanism

The molecular mechanism of Desacetylravidomycin involves its binding interactions with topoisomerase II, leading to the inhibition of this enzyme’s activity. This inhibition results in the accumulation of DNA breaks, which triggers cell death pathways. Desacetylravidomycin also affects gene expression by inducing DNA damage, which activates various DNA repair mechanisms and stress response pathways. These molecular interactions contribute to its potent antitumor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desacetylravidomycin have been observed to change over time. The compound’s stability and degradation are influenced by light exposure, which enhances its cytotoxic effects. Long-term studies have shown that Desacetylravidomycin can induce sustained DNA damage and apoptosis in cancer cells, even after prolonged exposure. These temporal effects highlight the importance of light activation in maximizing the compound’s therapeutic potential .

Dosage Effects in Animal Models

The effects of Desacetylravidomycin vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity with minimal toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These findings suggest that careful dosage optimization is essential to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Desacetylravidomycin is involved in various metabolic pathways, including those related to DNA repair and apoptosis. The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. By targeting key enzymes involved in DNA replication and repair, Desacetylravidomycin disrupts cellular homeostasis, leading to cell death .

Transport and Distribution

Within cells and tissues, Desacetylravidomycin is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, enhancing its therapeutic efficacy. The compound’s distribution is also affected by factors such as blood perfusion and tissue binding, which determine its bioavailability and effectiveness .

Subcellular Localization

Desacetylravidomycin exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and topoisomerase II. This localization is facilitated by targeting signals and post-translational modifications that direct Desacetylravidomycin to the nucleus. Its presence in the nucleus is essential for inducing DNA damage and triggering cell death pathways .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La deacetylravidomicina se aísla típicamente del caldo de cultivo de Streptomyces sp. WK-6326. El proceso de aislamiento implica extracción con disolventes, seguida de cromatografía en columna de gel de sílice y cromatografía líquida de alta resolución (HPLC) . La estructura de la deacetylravidomicina se elucidó mediante estudios espectroscópicos, incluidas las mediciones de resonancia magnética nuclear (RMN) .

Métodos de producción industrial: La producción industrial de deacetylravidomicina implica la fermentación a gran escala de Streptomyces sp. WK-6326. El caldo de fermentación se somete a extracción con disolventes, y el compuesto se purifica mediante técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones: La deacetylravidomicina se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto con el fin de mejorar su actividad biológica .

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno para oxidar la deacetylravidomicina.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean para las reacciones de reducción.

Sustitución: Las reacciones de sustitución suelen implicar nucleófilos como aminas o tioles en condiciones básicas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios análogos de la deacetylravidomicina, que pueden exhibir diferentes actividades biológicas .

Comparación Con Compuestos Similares

Ravidomycin: Another member of the ravidomycin family with similar antitumor and antimicrobial properties.

Deacetylravidomycin M: A structurally related compound that inhibits IL-4 signal transduction more effectively than deacetylravidomycin.

Deacetylravidomycin N-oxide: A new antibiotic with a similar structure but different biological properties.

Uniqueness: Deacetylravidomycin is unique due to its light-dependent antibiotic and anticancer activities, which are not commonly observed in other members of the ravidomycin family . Its ability to inhibit IL-4 signal transduction without cytotoxic effects further distinguishes it from similar compounds .

Propiedades

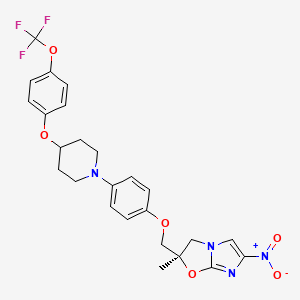

IUPAC Name |

4-[(2R,3S,4R,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3/t13-,24-,25-,26+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXCTIMNNKVMJM-JSPLCZCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401008241 | |

| Record name | 1,5-Anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88580-27-2 | |

| Record name | Desacetylravidomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088580272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.